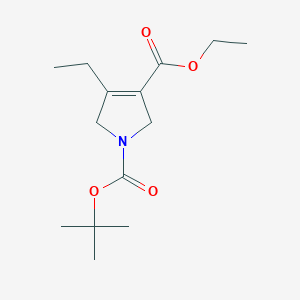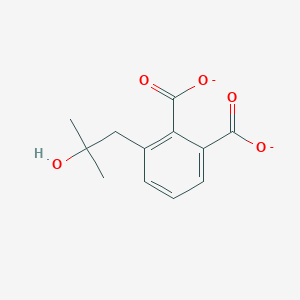
3-(2-Hydroxy-2-methylpropyl)phthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Hydroxy-2-methylpropyl)phthalate is a chemical compound that belongs to the class of phthalates, which are esters of phthalic acid. This compound is known for its use as a plasticizer, which means it is added to materials to increase their flexibility, transparency, durability, and longevity. Phthalates are commonly used in the production of plastics, rubber, and other materials.
准备方法
Synthetic Routes and Reaction Conditions
3-(2-Hydroxy-2-methylpropyl)phthalate is typically synthesized through the esterification of phthalic anhydride with 2-hydroxy-2-methylpropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Phthalic anhydride+2-hydroxy-2-methylpropanol→this compound+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is typically conducted in a continuous flow reactor to ensure consistent product quality and high yield. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction. The reaction mixture is then purified through distillation to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
3-(2-Hydroxy-2-methylpropyl)phthalate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 3-(2-Oxo-2-methylpropyl)phthalate.
Reduction: Formation of this compound alcohol.
Substitution: Formation of various substituted phthalates depending on the nucleophile used.
科学研究应用
3-(2-Hydroxy-2-methylpropyl)phthalate has several applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of polymers and resins.
Biology: Studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the physical properties of pharmaceutical formulations.
Industry: Widely used in the production of flexible PVC, rubber, and other materials that require enhanced flexibility and durability.
作用机制
The mechanism of action of 3-(2-Hydroxy-2-methylpropyl)phthalate involves its interaction with cellular components. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors, such as estrogen receptors. This binding can lead to altered gene expression and disruption of normal hormonal functions. Additionally, the compound can affect cellular membranes, altering their fluidity and permeability.
相似化合物的比较
Similar Compounds
Diisobutyl phthalate (DIBP): Similar in structure but with two isobutyl groups instead of the 2-hydroxy-2-methylpropyl group.
Dibutyl phthalate (DBP): Contains two butyl groups and is commonly used as a plasticizer.
Diethyl phthalate (DEP): Contains two ethyl groups and is used in personal care products.
Uniqueness
3-(2-Hydroxy-2-methylpropyl)phthalate is unique due to the presence of the hydroxyl group, which imparts different chemical and physical properties compared to other phthalates. This hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. Additionally, the compound’s specific structure allows for unique interactions with biological systems, making it a subject of interest in toxicological studies.
属性
分子式 |
C12H12O5-2 |
|---|---|
分子量 |
236.22 g/mol |
IUPAC 名称 |
3-(2-hydroxy-2-methylpropyl)phthalate |
InChI |
InChI=1S/C12H14O5/c1-12(2,17)6-7-4-3-5-8(10(13)14)9(7)11(15)16/h3-5,17H,6H2,1-2H3,(H,13,14)(H,15,16)/p-2 |
InChI 键 |
ITKXIADTQYOIIR-UHFFFAOYSA-L |
规范 SMILES |
CC(C)(CC1=C(C(=CC=C1)C(=O)[O-])C(=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


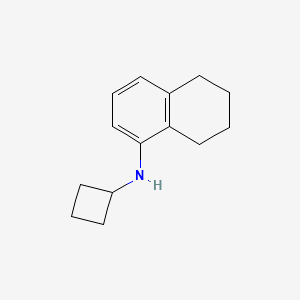
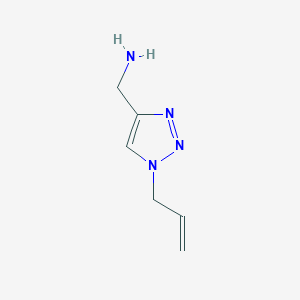
![9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one](/img/structure/B13328683.png)

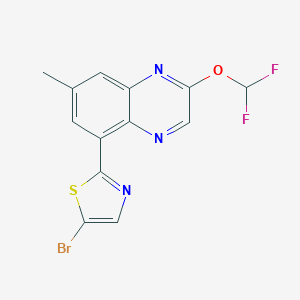
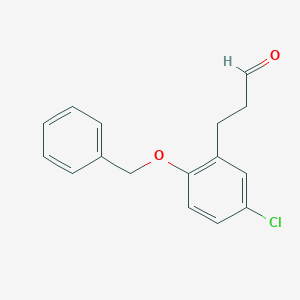

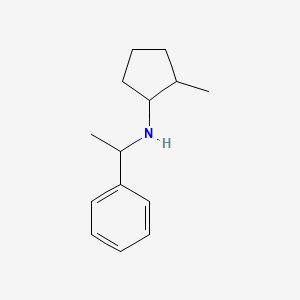
![Ethyl 6-bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13328724.png)
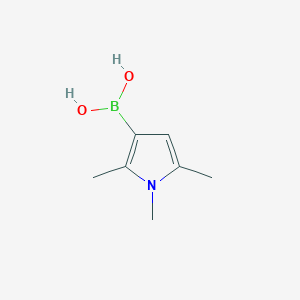
![{2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine](/img/structure/B13328728.png)
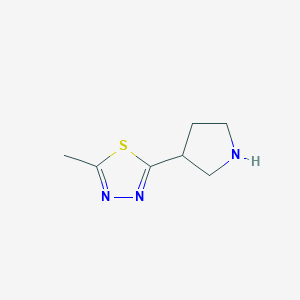
![1-((8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl)methyl)guanidine](/img/structure/B13328742.png)
